4-(3-Cyanophenyl)phenylacetic acid

Lipophilicity Drug-likeness Physicochemical profiling

Researchers requiring a pre-functionalized 3′-cyanobiphenyl scaffold often face 2-3 extra synthetic steps when starting from unsubstituted Felbinac. 4-(3-Cyanophenyl)phenylacetic acid (CAS 893640-23-8) eliminates late-stage cyanation, delivering the nitrile handle ready for hydrolysis, reduction, or cycloaddition chemistry. - Saves 2-3 steps vs. post-functionalization of 4-biphenylacetic acid. - ΔLogP -0.13, ΔpKa -0.09, ΔPSA +23.79 Ų vs. Felbinac enables matched-pair SAR deconvolution. - 96% purity, supplied as a white crystalline powder; available in 250 mg to 25 g quantities with global ambient shipping.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
CAS No. 893640-23-8
Cat. No. B1607775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Cyanophenyl)phenylacetic acid
CAS893640-23-8
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC=C(C=C2)CC(=O)O)C#N
InChIInChI=1S/C15H11NO2/c16-10-12-2-1-3-14(8-12)13-6-4-11(5-7-13)9-15(17)18/h1-8H,9H2,(H,17,18)
InChIKeyFZCMCBMGTVYSLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Cyanophenyl)phenylacetic acid – Compound Overview


4-(3-Cyanophenyl)phenylacetic acid (CAS 893640-23-8), systematically named 2-[4-(3-cyanophenyl)phenyl]acetic acid, is a functionalized biphenylacetic acid derivative bearing a nitrile group at the 3′-position of the distal phenyl ring . With molecular formula C15H11NO2 and a molecular weight of 237.25 g/mol, it belongs to the phenylacetic acid class but is structurally distinct from the parent NSAID Felbinac (4-biphenylacetic acid, C14H12O2) by the presence of the –CN substituent . This nitrile group confers differentiated physicochemical properties—including adjusted lipophilicity, hydrogen-bonding capacity, and acidity—as well as a synthetic handle for further derivatization in medicinal chemistry programs . The compound is commercially available at research-grade purity (typically 95–96%) and is supplied as a building block for pharmaceutical intermediate synthesis .

4-(3-Cyanophenyl)phenylacetic acid – Non-Substitutable Building Block


Generic substitution of 4-(3-Cyanophenyl)phenylacetic acid with Felbinac (4-biphenylacetic acid) or other non-cyanated biphenylacetic acids would fundamentally alter both the physicochemical profile and the synthetic utility of any downstream program. The nitrile group at the 3′-position decreases the predicted pKa (4.20 vs. 4.29 for Felbinac), increases the polar surface area (PSA 61.09 vs. 37.30 Ų), reduces lipophilicity (LogP 2.85 vs. 2.98), and adds a hydrogen-bond acceptor site (3 HBA vs. 2) . These cumulative changes are large enough to affect passive membrane permeability, solubility, and target-binding interactions in any molecule incorporating this fragment [1]. Moreover, the nitrile serves as a synthetic handle for further transformations—hydrolysis to amide or acid, reduction to amine, or cycloaddition chemistry—that are impossible with the unsubstituted biphenylacetic acid scaffold. Substituting Felbinac for the cyano-derivative therefore does not constitute a structurally or functionally equivalent replacement and would compromise the integrity of structure–activity relationship (SAR) studies or synthetic routes built around the nitrile group [2].

4-(3-Cyanophenyl)phenylacetic acid – Differentiation Evidence


Lipophilicity Profile vs. Felbinac

The nitrile substituent at the 3′-position of 4-(3-Cyanophenyl)phenylacetic acid reduces the predicted partition coefficient (LogP) relative to the parent unsubstituted Felbinac (4-biphenylacetic acid). This moderate shift from 2.98 (Felbinac) to 2.85 (target compound) represents a measurable decrease in lipophilicity that can improve aqueous solubility and reduce non-specific protein binding while retaining sufficient hydrophobicity for membrane interactions .

Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area and H-Bonding vs. Felbinac

The introduction of the nitrile group adds one hydrogen-bond acceptor (HBA) to the scaffold and increases the topological polar surface area (TPSA) by 23.79 Ų compared with Felbinac—from 37.30 to 61.09 Ų . This is a 63.8% relative increase in PSA, a change of sufficient magnitude to alter blood–brain barrier permeability predictions and oral absorption classification.

Polar surface area Hydrogen bonding Target engagement

Acidity and Ionization vs. Felbinac

The electron-withdrawing nitrile group lowers the predicted pKa of the carboxylic acid moiety from 4.29 (Felbinac) to 4.20 (target compound) [1]. Although the absolute difference is small (ΔpKa = –0.09), at pH 7.4 this translates to a marginally higher fraction ionized—approximately 99.94% ionized for the target versus 99.92% for Felbinac—and may facilitate more efficient salt formation with basic counterions during purification or formulation.

Acidity Ionization Salt formation

Molecular Weight and Fragment Compatibility

4-(3-Cyanophenyl)phenylacetic acid has a molecular weight of 237.25 g/mol, representing an 11.8% increase over Felbinac (212.24 g/mol) . This positions the compound within the fragment-like space (MW < 250) while providing a nitrile handle that adds only 25 Da—a minimal mass penalty for the gain of a versatile functional group. By comparison, the regioisomer 3-(3-cyanophenyl)phenylacetic acid (CAS 1334500-02-5) has an identical molecular weight and formula but a different substitution pattern, resulting in distinct physicochemical properties that preclude interchangeable use .

Molecular weight Lead-likeness Fragment-based design

Nitrile Handle: Synthetic Versatility vs. Felbinac

The nitrile group at the 3′-position enables a range of synthetic transformations that are impossible with Felbinac: (i) hydrolysis to the corresponding amide or bis-acid, (ii) reduction to a primary amine for amide coupling or reductive amination, and (iii) participation in [3+2] cycloadditions to form tetrazoles or other heterocycles . The cyanobiphenyl motif is validated in patents covering liquid-crystalline compounds, highlighting the structural utility of this substitution pattern in materials science as well [1]. This synthetic versatility constitutes a qualitative but critical differentiation: Felbinac cannot be transformed into the nitrile-derived products that this compound enables, making it an irreplaceable intermediate for any synthetic route requiring a 3′-cyano functional handle.

Synthetic handle Derivatization Click chemistry

4-(3-Cyanophenyl)phenylacetic acid – Application Scenarios


Fragment-Based Drug Discovery with Peripheral Restriction

In fragment-based lead generation, selecting a carboxylic acid fragment with a PSA >60 Ų (61.09 for this compound) reduces the likelihood of CNS penetration while retaining favorable solubility and hydrogen-bonding capacity. The LogP of 2.85 further supports aqueous compatibility . This compound serves as a core fragment that can be elaborated via the nitrile handle, whereas Felbinac (PSA 37.30, LogP 2.98) is both more lipophilic and synthetically less versatile .

3′-Nitrile Biphenylacetic Clinical Candidate Synthesis

Multiple pharmaceutical patents describe cyanobiphenyl intermediates for anti-androgen agents, FXa inhibitors, and CNS-targeted compounds . 4-(3-Cyanophenyl)phenylacetic acid is the direct precursor for any SAR exploration requiring a 4-acetic acid substitution on a 3′-cyanobiphenyl scaffold. Using this pre-functionalized building block eliminates 2–3 synthetic steps compared to starting from Felbinac and introducing the nitrile via late-stage cyanation.

NSAID Scaffold SAR Comparator Studies

When exploring structure–property relationships around the biphenylacetic acid pharmacophore, this compound provides a systematic perturbation relative to Felbinac: ΔLogP = –0.13, ΔpKa = –0.09, ΔPSA = +23.79 Ų . These quantifiable differences enable researchers to deconvolute the contribution of electronic effects (nitrile electron-withdrawing) from steric effects in target-binding assays, making the compound an essential matched-pair comparator.

Liquid Crystal and Materials Science Intermediates

The 3-cyanobiphenyl structural motif is a privileged scaffold in liquid crystal design, as demonstrated in patent EP0283326B1, where 4-(optically active alkyl)-3-cyanophenyl compounds exhibit favorable mesomorphic properties . 4-(3-Cyanophenyl)phenylacetic acid can serve as a key intermediate for the synthesis of novel cyanobiphenyl-based liquid crystalline materials via esterification or amidation of the acetic acid moiety.

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